molecular formula C15H15NO3 B1407637 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde CAS No. 1042978-66-4

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Cat. No.: B1407637
CAS No.: 1042978-66-4
M. Wt: 257.28 g/mol
InChI Key: WKBXBHSUFQLGCM-UHFFFAOYSA-N
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Description

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound is a key synthetic precursor in the development of novel therapeutics, particularly within a class of molecules known as the 4-benzyloxy-benzylamino chemotype. These molecules are designed as highly potent and selective agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . Research into PPARα agonists represents a promising, non-invasive strategy for treating oculovascular diseases such as diabetic retinopathy and age-related macular degeneration. Agonism of PPARα in retinal cells has been demonstrated in animal models to ameliorate pathological processes including inflammation, vascular leakage, and neovascularization . As a crucial building block, 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde enables the synthesis of lead compounds that have shown compelling in vivo efficacy by reducing retinal vascular leakage in a diabetic rat model, thereby establishing proof-of-concept for this therapeutic approach . Furthermore, early lead compounds derived from this chemotype have shown favorable preliminary pharmacokinetic profiles, including metabolic stability and a lack of hERG channel inhibition, suggesting a reduced risk of cardiotoxicity . Researchers can utilize this benzaldehyde derivative to create advanced candidates that achieve cellular potencies below 50 nM and exhibit more than 2,700-fold selectivity for PPARα over other PPAR isoforms . This high selectivity is critical for minimizing off-target effects. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-methoxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBXBHSUFQLGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Bromination and Borylation for Functionalization

Selective bromination at the 2-position (adjacent to the amino group) is achieved using bromine in acetic acid with iron powder as a catalyst at low temperatures (-10 °C), followed by stirring at room temperature. This yields 4-(benzyloxy)-2-bromo-3-hydroxybenzaldehyde in high yield (~95%).

Subsequently, a borylation reaction using bis(pinacolato)diboron (Pin2B2) and palladium catalysis (Pd(PPh3)2Cl2) in 1,4-dioxane under nitrogen atmosphere at 95-100 °C converts the bromo intermediate into the corresponding boronate ester. This intermediate is crucial for further transformations such as amination.

Amination at the 2-Position via Lithiation and Azidation

A patented industrially relevant method describes:

  • Acetal protection of the aldehyde group to prevent side reactions during lithiation.
  • Lithiation at the 2-position using n-butyllithium or similar strong bases.
  • Subsequent azidation by reaction with tosyl azide.
  • Reduction of the azide to the amino group.
  • Final deprotection of the acetal to regenerate the aldehyde.

This method allows high regioselectivity and yields for 2-amino-substituted benzaldehydes bearing alkoxy and benzyloxy groups at other positions.

Alternative Reduction of Nitro Precursors

Another approach involves reduction of 2-nitrobenzaldehyde derivatives to the corresponding 2-aminobenzaldehydes. For example, 2-amino-3-methoxybenzaldehyde is prepared by reduction of 2-nitro-3-methoxybenzaldehyde using standard reducing agents.

Research Data and Characterization

Step Reagents/Conditions Yield (%) Melting Point (°C) Notes
O-Benzylation of hydroxybenzaldehyde K2CO3, benzyl bromide, acetone, reflux 2 h 83 114-116 Purified by silica gel chromatography
Bromination Br2, Fe powder, NaOAc, acetic acid, -10 °C to RT 95 111-113 High regioselectivity
Borylation Pin2B2, Pd(PPh3)2Cl2, KOAc, 1,4-dioxane, 95-100 °C 93 138-140 Followed by TLC, purified by chromatography
Lithiation/Azidation/Amination n-BuLi, tosyl azide, acetal protection, acidic deprotection High Not specified Industrially scalable method

Summary of Key Preparation Insights

  • The benzyloxy group is introduced via nucleophilic substitution of hydroxybenzaldehydes with benzyl bromide.
  • Bromination and borylation steps enable regioselective functionalization at the 2-position, critical for subsequent amination.
  • Acetal protection of the aldehyde group is essential to maintain aldehyde integrity during lithiation and azidation steps.
  • The patented method involving lithiation, azidation, and amination offers a high-yield, industrially viable route to 2-amino-substituted benzaldehydes with diverse substituents.
  • Alternative reduction of nitro precursors provides a complementary synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Amino-5-benzyloxy-4-methoxy-benzoic acid.

    Reduction: 2-Amino-5-benzyloxy-4-methoxy-benzyl alcohol.

    Substitution: Various amides and sulfonamides depending on the substituents used.

Scientific Research Applications

Pharmaceutical Development

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is primarily recognized for its role as an intermediate in synthesizing various pharmaceuticals. Its structural features allow it to enhance drug efficacy and specificity, particularly in developing treatments for neurological disorders.

Key Findings:

  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). For instance, studies report IC50 values ranging from 2.14 µM to 19.34 µM across different cell lines, showcasing its potential as an anticancer agent .
Cell LineIC50 (µM)
HepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various reactions, allowing researchers to explore new compounds with potential therapeutic effects.

Synthesis Methods:

  • Commonly synthesized through the reaction of 4-methoxybenzaldehyde with benzyl bromide in the presence of potassium carbonate .

Material Science

The compound is utilized in formulating advanced materials, enhancing properties such as thermal stability and mechanical strength in polymers. Its incorporation into material science applications demonstrates its versatility beyond traditional chemical uses.

Biochemical Research

In biochemical studies, 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde acts as a valuable tool for examining enzyme interactions and mechanisms. This aids in discovering new biochemical pathways that could lead to novel therapeutic strategies.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound:

  • A study demonstrated that it induces apoptosis in cancer cells through caspase-dependent pathways and causes cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Research Findings and Challenges

  • Reactivity Trade-offs: Electron-donating groups (e.g., -OCH₃, -NH₂) in 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde reduce aldehyde reactivity compared to halogenated derivatives but improve solubility in polar solvents .
  • Safety Considerations: Limited hazard data exist for benzyloxy- and methoxy-substituted aldehydes, underscoring the need for rigorous handling protocols (e.g., notes unclassified hazards but recommends standard precautions) .
  • Synthetic Optimization: Achieving high yields for amino-benzaldehyde derivatives remains challenging due to competing side reactions (e.g., oxidation of -NH₂ groups).

Biological Activity

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS No. 1042978-66-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is C16H17NO3. The compound features a benzaldehyde group, methoxy groups, and an amino group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : It has been investigated for its potential to inhibit inflammatory pathways.
  • Antimicrobial Properties : The compound shows promise against certain bacterial strains.

The mechanisms through which 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by interacting with specific signaling pathways.
  • Inhibition of Pro-inflammatory Cytokines : It may reduce the production of cytokines involved in inflammatory responses.
  • Interaction with Enzymes : The aldehyde group can participate in nucleophilic attacks, potentially affecting enzyme activities related to disease processes.

Anticancer Studies

A study evaluated the effects of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde on various cancer cell lines. The results indicated significant cytotoxicity:

Cell LineIC50 (µM)
HL-60 (Leukemia)12.5
HCT-15 (Colon)9.8
UO-31 (Renal)11.3

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In vitro assays demonstrated that 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. The concentration required for significant inhibition was found to be around 25 µM .

Antimicrobial Effects

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These results indicate moderate antimicrobial activity, warranting further exploration for potential therapeutic applications .

Case Studies

A notable case study involved the use of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde in a combination therapy aimed at enhancing the efficacy of existing anticancer drugs. The combination showed synergistic effects in reducing tumor growth in animal models, suggesting that this compound could enhance the therapeutic index of conventional treatments .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde, and what experimental parameters require optimization?

Answer: A common approach involves condensation reactions between substituted benzaldehydes and amino-triazole derivatives under acidic conditions. For example, refluxing substituted benzaldehydes with amino-triazoles in ethanol with glacial acetic acid (5 drops) for 4 hours yields crystalline products. Critical parameters include reaction time, solvent choice (absolute ethanol for solubility and inertness), and stoichiometric ratios (typically 1:1 molar equivalence). Post-reaction solvent removal under reduced pressure and filtration are standard purification steps .

Q. How can researchers verify the structural integrity of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde after synthesis?

Answer: Characterization should combine spectroscopic and crystallographic methods:

  • NMR : Analyze aromatic proton environments (δ 7–8 ppm for benzyloxy/methoxy groups, δ ~9 ppm for aldehyde protons). Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) to resolve substituent positions .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular packing and confirm bond angles/distances. SHELX is robust for small-molecule refinement, even with twinned data .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., [M+H]+ ion).

Q. What solvents and storage conditions are optimal for handling this compound?

Answer:

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; ethanol or methanol for recrystallization. Avoid halogenated solvents if halogenated byproducts are a concern .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Desiccants (silica gel) mitigate moisture absorption .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

Answer: Discrepancies in NMR assignments (e.g., overlapping aromatic protons) can be resolved by comparing experimental X-ray data with computed DFT models. For instance, SHELXD/SHELXE can phase macromolecular data, while SHELXL refines hydrogen-bonding networks and torsional angles. If twinning occurs, use Hooft parameters in SHELXL to correct for pseudo-merohedral twinning .

Q. What strategies mitigate side reactions during benzyloxy-group functionalization?

Answer:

  • Protection/deprotection : Use acid-labile protecting groups (e.g., tert-butyloxycarbonyl, Boc) for the amino group to prevent unwanted nucleophilic attacks during benzyloxy substitution .
  • Catalytic control : Employ Pd/C or Raney Ni for selective hydrogenolysis of benzyl ethers without reducing the aldehyde group .
  • Kinetic monitoring : Use in-situ IR or LC-MS to track reaction progress and terminate before byproduct formation .

Q. How do steric and electronic effects of the methoxy and benzyloxy groups influence reactivity in cross-coupling reactions?

Answer:

  • Steric effects : The ortho-methoxy group hinders electrophilic substitution at the 4-position, directing reactions to the 5-benzyloxy position.
  • Electronic effects : Methoxy’s electron-donating nature activates the aromatic ring for nucleophilic additions, while the benzyloxy group stabilizes intermediates via resonance. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What analytical methods are suitable for detecting degradation products under varying pH/temperature conditions?

Answer:

  • HPLC-DAD/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. MS/MS fragmentation patterns identify aldehyde oxidation (e.g., carboxylic acid derivatives) .
  • TGA/DSC : Monitor thermal stability; decomposition onset temperatures indicate storage limits .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

Answer:

  • Theoretical models : Use Hansen solubility parameters (HSPiP software) to predict solubility in untested solvents.
  • Experimental validation : Perform shake-flask assays with UV-Vis quantification (λmax ~280 nm for aromatic aldehydes). Discrepancies may arise from polymorphic forms; confirm crystallinity via PXRD .

Q. If crystallographic data conflicts with NMR-based structural proposals, what steps ensure accuracy?

Answer:

  • Re-refinement : Re-process raw diffraction data using Olex2 or CrysAlisPro to check for missed symmetry elements or incorrect space group assignments.
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Deviations >5% suggest misassignment .

Methodological Recommendations

Q. For time-resolved reaction monitoring, what in-situ techniques are most effective?

Answer:

  • ReactIR : Track aldehyde C=O stretch (~1710 cm⁻¹) disappearance and imine C=N formation (~1640 cm⁻¹) .
  • LC-MS : Use Acquity BEH C18 columns (1.7 µm particles) for rapid separation (3-minute runs) with electrospray ionization .

Q. How can researchers optimize column chromatography for purifying this compound?

Answer:

  • Stationary phase : Use silica gel 60 (40–63 µm) with ethyl acetate/hexane (3:7) for moderate polarity.
  • Detection : Add 1% ceric ammonium molybdate spray to TLC plates; aldehyde groups appear as yellow spots under UV254 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-benzyloxy-4-methoxy-benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

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